4-Butoxy-3-methoxybenzoyl chloride
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Overview
Description
Preparation Methods
The synthesis of 4-Butoxy-3-methoxybenzoyl chloride typically involves the reaction of 4-butoxy-3-methoxybenzoic acid with thionyl chloride (SOCl2). This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride product . The reaction can be represented as follows:
4-Butoxy-3-methoxybenzoic acid+SOCl2→4-Butoxy-3-methoxybenzoyl chloride+SO2+HCl
Chemical Reactions Analysis
4-Butoxy-3-methoxybenzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. Common reagents include amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-butoxy-3-methoxybenzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
4-Butoxy-3-methoxybenzoyl chloride is used extensively in scientific research, particularly in the following areas:
Proteomics: It is used as a reagent for the modification of proteins and peptides.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Butoxy-3-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of amides, esters, and thioesters. These reactions are facilitated by the electron-withdrawing nature of the acyl chloride group, which makes the carbonyl carbon more susceptible to nucleophilic attack.
Comparison with Similar Compounds
4-Butoxy-3-methoxybenzoyl chloride can be compared to other benzoyl chloride derivatives, such as:
4-Methoxybenzoyl chloride: Similar in structure but lacks the butoxy group, making it less hydrophobic.
4-Ethoxybenzoyl chloride: Contains an ethoxy group instead of a butoxy group, resulting in different reactivity and solubility properties.
4-Butoxybenzoyl chloride: Lacks the methoxy group, which affects its electronic properties and reactivity.
The presence of both butoxy and methoxy groups in this compound makes it unique in terms of its reactivity and applications in research.
Properties
IUPAC Name |
4-butoxy-3-methoxybenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-3-4-7-16-10-6-5-9(12(13)14)8-11(10)15-2/h5-6,8H,3-4,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEDXHLVHFRYSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801296913 |
Source
|
Record name | 4-Butoxy-3-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801296913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3535-43-1 |
Source
|
Record name | 4-Butoxy-3-methoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3535-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Butoxy-3-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801296913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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